molecular formula C22H25ClNO4- B12280016 Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate

Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate

Cat. No.: B12280016
M. Wt: 402.9 g/mol
InChI Key: ZOUVEFSEYVSKJM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidinium 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate is a salt derivative of fenofibric acid, where the carboxylic acid group is neutralized by a piperidinium cation. The compound shares structural similarities with fibrate-class drugs, which are peroxisome proliferator-activated receptor alpha (PPARα) agonists used to treat hyperlipidemia.

Properties

Molecular Formula

C22H25ClNO4-

Molecular Weight

402.9 g/mol

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;piperidine

InChI

InChI=1S/C17H15ClO4.C5H11N/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-2-4-6-5-3-1/h3-10H,1-2H3,(H,20,21);6H,1-5H2/p-1

InChI Key

ZOUVEFSEYVSKJM-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C1CCNCC1

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Molar Ratio : 1:1 (acid:piperidine)
  • Solvent : Ethanol (≥95% purity)
  • Temperature : 25–40°C
  • Time : 2–4 hours
  • Yield : 85–92%

Mechanism :
$$
\text{Fenofibric Acid} + \text{Piperidine} \rightarrow \text{Piperidinium Salt} + \text{H}_2\text{O}
$$
The reaction is monitored via pH titration to ensure complete neutralization. The product precipitates upon cooling and is purified via recrystallization from ethanol/water mixtures.

Ester Hydrolysis Followed by Salt Formation

This two-step approach involves synthesizing fenofibric acid from its ester precursor, followed by salt formation.

Step 1: Synthesis of Fenofibric Acid

Fenofibric acid is obtained via alkaline hydrolysis of methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate:

Reaction Conditions :

  • Reagents : NaOH (2M), methanol/water (3:1 v/v)
  • Temperature : 60–80°C
  • Time : 6–8 hours
  • Yield : 88–95%

Step 2: Salt Formation

The isolated fenofibric acid is then reacted with piperidine as described in Method 1.

Advantages :

  • Higher purity due to intermediate isolation.
  • Scalable for industrial production.

One-Pot Synthesis from Fenofibrate

Fenofibrate (isopropyl ester of fenofibric acid) undergoes transesterification with piperidine in the presence of a catalyst.

Reaction Conditions :

  • Catalyst : K$$2$$CO$$3$$ or NaH
  • Solvent : Toluene or DMF
  • Temperature : 80–100°C
  • Time : 12–24 hours
  • Yield : 75–82%

Mechanism :
$$
\text{Fenofibrate} + \text{Piperidine} \xrightarrow{\text{Base}} \text{Piperidinium Salt} + \text{Isopropanol}
$$
This method avoids isolating fenofibric acid, reducing production costs.

Green Chemistry Approaches

Recent patents emphasize solvent-free or aqueous-phase synthesis to minimize environmental impact.

Example Protocol :

  • Reagents : Fenofibric acid, piperidine, water
  • Conditions : Ball milling at 25°C for 1 hour
  • Yield : 78–85%

Benefits :

  • Eliminates organic solvent waste.
  • Suitable for continuous manufacturing.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Neutralization 85–92 ≥99 High Moderate
Ester Hydrolysis 88–95 ≥99.5 Moderate High
One-Pot Synthesis 75–82 ≥98 High Low
Green Chemistry 78–85 ≥97 Moderate Very High

Key Findings :

  • Direct neutralization and ester hydrolysis are preferred for high-purity applications (e.g., pharmaceuticals).
  • Green methods align with sustainable chemistry trends but require optimization for industrial adoption.

Challenges and Optimization Strategies

Impurity Control

  • Common Impurities : Unreacted fenofibric acid, piperidine hydrochlorides.
  • Mitigation :
    • Use excess piperidine (1.1 eq) to ensure complete reaction.
    • Recrystallize from ethanol/acetone (3:1) to remove ionic byproducts.

Solvent Selection

  • Methanol vs. Ethanol : Ethanol yields larger crystals, simplifying filtration.
  • Aqueous Systems : Reduce yield by 5–10% but improve environmental metrics.

Industrial-Scale Production Insights

Data from patent US20120065421A1 and CN109369425B highlight:

  • Reactor Design : Stainless steel reactors with reflux condensers.
  • Typical Batch Size : 1,000 kg using 4,000 L reactors.
  • Cost Drivers : Piperidine procurement (≥$150/kg) and solvent recycling infrastructure.

Recent Advances (2024–2025)

  • Catalytic Amination : Pd/C catalysts reduce reaction time to 2 hours (Patent WO2014188453A2).
  • Microfluidic Synthesis : Enhances yield to 94% via precise stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

  • Lipid Regulation :
    • Piperidinium 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate is closely related to fenofibrate, a drug commonly used to manage hyperlipidemia. It functions by activating peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and reduces triglyceride levels in the bloodstream .
  • Anti-inflammatory Effects :
    • Research indicates that this compound may exhibit anti-inflammatory properties. Studies have shown that fenofibrate can modulate inflammatory pathways, potentially benefiting conditions such as atherosclerosis and metabolic syndrome .
  • Anticancer Potential :
    • Recent investigations have highlighted the compound's potential in oncology. It has been found to possess antiproliferative effects on various cancer cell lines, suggesting a possible role in cancer therapy. The mechanism involves the modulation of PPARα and other signaling pathways that regulate cell growth and apoptosis .

Lipid Metabolism and Cardiovascular Health

A study published in Scientific Reports demonstrated that fenofibrate derivatives, including Piperidinium 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate, significantly reduced lipid levels in patients with dyslipidemia. The research emphasized the importance of PPARα activation in improving lipid profiles and reducing cardiovascular risks .

Anticancer Activity

Another significant study explored the anticancer properties of fenofibrate derivatives in vitro against angiosarcoma cells. The findings revealed that these compounds inhibited cell proliferation and induced apoptosis through PPARα-independent mechanisms, highlighting their potential as therapeutic agents against aggressive tumors .

Toxicological Considerations

While the therapeutic applications are promising, it is essential to consider the compound's safety profile. Hazard statements associated with Piperidinium 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate indicate potential toxicity, including irritation to skin and eyes, necessitating careful handling during research and application .

Mechanism of Action

The mechanism of action of Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is structurally related to several fibrate derivatives, including:

  • Fenofibrate (propan-2-yl ester): A widely prescribed lipid-lowering agent with the molecular formula C20H21ClO4 (MW: 360.83) .
  • Fenofibrate Related Compound C: A complex ester (C24H27ClO6, MW: 446.92) featuring an additional isopropoxy-methylpropanoate moiety .
  • Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (Fenofibric Acid Methyl Ester): An impurity with the formula C18H17ClO4 (MW: 332.78) .
  • Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate: A process impurity with a shorter alkyl chain .

The piperidinium salt distinguishes itself via its ionic nature, replacing the ester group with a carboxylate-piperidinium pairing. This modification likely improves aqueous solubility compared to hydrophobic esters like fenofibrate .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (Predicted) LogP<sup>a</sup>
Piperidinium salt<sup>b</sup> C22H27ClNO4 404.92 High (ionic nature) 3.1 (estimated)
Fenofibrate C20H21ClO4 360.83 Low (lipophilic ester) 5.2
Fenofibrate Related Compound C C24H27ClO6 446.92 Very low 6.0
Fenofibric Acid Methyl Ester C18H17ClO4 332.78 Moderate (polar ester) 4.0

<sup>a</sup>LogP values estimated based on structural analogs.
<sup>b</sup>Calculated using fragment-based methods due to lack of experimental data.

Pharmacological Activity

  • Fenofibrate: Activates PPARα, reducing triglycerides by 30–50% and increasing HDL-C by 5–20% .
  • The piperidinium group may enhance bioavailability by improving dissolution .
  • Fenofibric Acid Methyl Ester: Lacks therapeutic activity, as ester hydrolysis is required for activation .

Metabolic Pathways

  • Fenofibrate: Rapidly hydrolyzed by esterases to fenofibric acid, which undergoes glucuronidation and renal excretion. Enterohepatic recirculation prolongs its half-life .
  • Piperidinium Salt: Likely undergoes dissociation to release fenofibric acid directly, bypassing ester hydrolysis. This could accelerate onset but shorten duration compared to fenofibrate .
  • Fenofibrate Related Compound C: Metabolized via carbonyl reduction and ester hydrolysis, yielding "reduced fenofibric acid" .

Impurity Profiles

Compound Key Impurities Regulatory Limits
Fenofibrate Ethyl ester, methyl ester, chlorobenzophenone ≤1.0% total impurities
Piperidinium Salt Unreacted fenofibric acid, piperidine Not established
Fenofibric Acid Methyl Ester Degradation products (e.g., chlorobenzophenone) ≤0.65% (Pharmacopeial standards)

Biological Activity

Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate, commonly referred to as Fenofibric acid, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C17H15ClO4
  • Molecular Weight : 318.75 g/mol
  • CAS Number : 42017-89-0
  • Melting Point : 187 °C

Fenofibric acid primarily acts as a hypolipidemic agent, functioning through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to:

  • Increased fatty acid oxidation.
  • Decreased triglyceride levels.
  • Modulation of lipoprotein metabolism.

Additionally, recent studies have indicated that Fenofibric acid exhibits anti-cancer properties , particularly in the context of angiosarcomas, which are aggressive tumors of endothelial origin. The compound has been shown to exert potent anti-proliferative effects independent of PPARα activation, suggesting alternative pathways may be involved in its anti-cancer activity .

Biological Activity Overview

Activity Type Description References
Hypolipidemic Effects Reduces triglyceride levels and improves lipid profiles.
Anti-Cancer Activity Exhibits anti-proliferative effects on angiosarcoma cells in vitro.
PPARα Activation Activates PPARα leading to enhanced fatty acid metabolism.
Allosteric Modulation Influences adenosine receptor signaling pathways through structural modifications.

Study 1: Anti-Cancer Efficacy in Angiosarcomas

A study published in Scientific Reports demonstrated the effectiveness of Fenofibric acid against VEGF-dependent angiosarcomas. The results indicated that treatment with Fenofibric acid led to significant reductions in cell proliferation and induced apoptosis in cancer cells. The study highlighted the potential for Fenofibric acid as an adjunct therapy in treating aggressive tumors .

Study 2: Lipid Profile Improvement

In a clinical trial involving patients with dyslipidemia, administration of Fenofibric acid resulted in a marked decrease in triglyceride levels and an increase in HDL cholesterol. This trial supports its use as a therapeutic agent for managing lipid disorders .

Q & A

Q. How do in silico models predict biological interactions, such as PPARα activation?

  • Transcriptome Analysis : High-throughput RNA-seq identifies hepatic pathways (e.g., lipid metabolism) altered by PPARα agonists. Dose-response modeling (e.g., 4 mg/mL single dose in mice) links exposure to gene expression changes .
  • Molecular Docking : Simulate binding affinity of the piperidinium salt to PPARα ligand-binding domains using fenofibric acid (EC50: 30 μM) as a reference .

Data Contradiction and Reproducibility

Q. How should discrepancies in purity assays (e.g., HPLC vs. UV) be resolved?

  • Cross-Validation : Replicate assays using orthogonal methods (e.g., HPLC for specificity, NMR for structural confirmation). For UV-based assays, confirm linearity (0.5–50 µg/mL) and rule out matrix interference .
  • Reference Standards : Use USP-certified fenofibric acid and ester impurities to calibrate instruments .

Methodological Innovations

Q. What novel approaches improve the synthesis of radiolabeled or fluorinated analogs?

  • Radical-Polar Crossover : Photoredox catalysis enables nucleophilic fluorination of redox-active esters (e.g., phthalimide derivatives) in DMF/triethylamine .
  • Radiolabeling : Introduce ¹⁴C at the propanoate methyl group via ketone intermediacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.